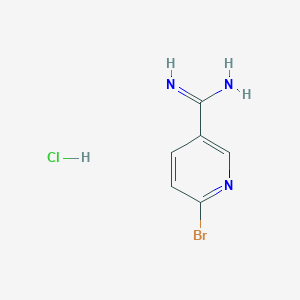

6-Bromonicotinimidamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H7BrClN3 |

|---|---|

Molecular Weight |

236.50 g/mol |

IUPAC Name |

6-bromopyridine-3-carboximidamide;hydrochloride |

InChI |

InChI=1S/C6H6BrN3.ClH/c7-5-2-1-4(3-10-5)6(8)9;/h1-3H,(H3,8,9);1H |

InChI Key |

BOQOXTLIULERSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=N)N)Br.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromonicotinimidamide Hydrochloride

Precursor Synthesis and Optimization Routes

A key precursor for the synthesis of 6-Bromonicotinimidamide (B1602117) hydrochloride is 6-bromonicotinamide. While the provided outline suggests a direct bromination of nicotinamide (B372718), a more strategic and commonly employed approach in organic synthesis involves starting from a pre-brominated precursor, such as 6-bromonicotinonitrile. This is due to the difficulty in controlling the regioselectivity of direct bromination on the nicotinamide ring. For the purpose of this article, we will focus on the synthetic route commencing from 6-bromonicotinonitrile.

Bromination of Nicotinamide: Mechanistic and Regioselective Considerations

Direct bromination of nicotinamide presents significant regioselectivity challenges. The pyridine (B92270) ring is an electron-deficient system, which deactivates it towards electrophilic aromatic substitution. The carboxamide group at the 3-position is a meta-directing deactivator. However, the nitrogen atom in the ring exerts a strong directing effect. Predicting the outcome of electrophilic bromination is therefore complex and often leads to a mixture of products.

Achieving selective bromination of nicotinamide at the 6-position is not a straightforward process and is not widely reported in the literature. While N-Bromosuccinimide (NBS) is a common brominating agent for various organic compounds, its application for the selective 6-bromination of nicotinamide is not well-documented. Electrophilic aromatic bromination of pyridine derivatives often requires harsh conditions and can lead to low yields and a mixture of isomers. wikipedia.org

Due to the limited literature on the selective 6-bromination of nicotinamide, detailed information on the influence of specific reaction parameters is scarce. Generally, in electrophilic aromatic substitutions on pyridine rings, the choice of solvent, temperature, and catalyst is crucial in controlling the regioselectivity and yield.

Given the challenges of direct bromination, a more synthetically viable route, as previously mentioned, starts with 6-bromonicotinonitrile.

Imidamide Functionalization: Amidation Strategies

The conversion of the nitrile group in 6-bromonicotinonitrile to an imidamide is effectively achieved via the Pinner reaction. jk-sci.comorganic-chemistry.orgnrochemistry.com This reaction proceeds in two main stages: the formation of an imino ester hydrochloride (Pinner salt) and its subsequent reaction with an amine.

Reaction with Amines and Amidating Agents

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt. jk-sci.comorganic-chemistry.orgnrochemistry.com In the synthesis of 6-Bromonicotinimidamide hydrochloride, 6-bromonicotinonitrile is treated with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride. This forms the intermediate ethyl 6-bromonicotinimidate hydrochloride.

This Pinner salt is then reacted with ammonia (B1221849) to yield the final product, this compound. youtube.comnih.gov The reaction is typically carried out by treating the imino ester hydrochloride with a solution of ammonia in an alcohol.

Table 1: Pinner Reaction and Subsequent Ammonolysis for the Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 6-Bromonicotinonitrile, Ethanol | Anhydrous Hydrogen Chloride | Ethyl 6-bromonicotinimidate hydrochloride |

| 2 | Ethyl 6-bromonicotinimidate hydrochloride | Ammonia in Ethanol | This compound |

pH Control and Reaction Kinetics in Imidamide Formation

The Pinner reaction itself is conducted under strongly acidic conditions to facilitate the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by the alcohol. The reaction is typically carried out in anhydrous conditions to prevent the hydrolysis of the nitrile to an amide or the Pinner salt to an ester. nih.gov

In the subsequent ammonolysis step, the pH of the reaction mixture is crucial. The reaction is generally performed under basic conditions by adding ammonia. The kinetics of the reaction are influenced by the concentration of the Pinner salt and ammonia, as well as the temperature. Careful control of these parameters is necessary to ensure a high yield and purity of the final this compound. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Table 2: Influence of Reaction Conditions on the Synthesis of this compound (Illustrative)

| Parameter | Variation | Effect on Yield | Effect on Purity |

| Pinner Reaction | |||

| Temperature | Low (0-5 °C) | Slower reaction rate | Higher purity of Pinner salt |

| Room Temperature | Faster reaction rate | Potential for side reactions | |

| HCl Concentration | Stoichiometric | Incomplete reaction | - |

| Excess | Complete reaction | Potential for degradation | |

| Ammonolysis | |||

| Ammonia Concentration | Low | Slower reaction rate | - |

| High | Faster reaction rate | Potential for side reactions | |

| Temperature | Room Temperature | Slower reaction rate | Higher purity |

| Elevated | Faster reaction rate | Increased impurities |

Novel Synthetic Pathways and Process Intensification

Novel synthetic pathways for this compound are increasingly geared towards process intensification—an approach that aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. This involves the integration of innovative reaction technologies and principles of green chemistry to streamline production.

Green chemistry principles are fundamental to the development of sustainable synthetic routes for pharmaceutical intermediates. The focus is on minimizing waste, avoiding hazardous substances, and improving energy efficiency throughout the production lifecycle.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Research into the synthesis of related nicotinamide derivatives has identified greener alternatives that could be applied to the synthesis of this compound.

Environmentally friendly solvents such as tert-amyl alcohol have been shown to be effective media for the synthesis of nicotinamide derivatives, offering high yields while being less hazardous than alternatives like acetonitrile. nih.gov The activity and stability of biocatalysts, which are often used in green synthesis, are highly dependent on the solvent's properties, such as its hydrophobicity (log P). nih.gov Lipases, for example, tend to show higher activity in hydrophobic solvents. nih.gov

Solvent-free synthesis is another key green chemistry approach. mdpi.com Techniques like mechanochemical grinding, where mechanical force is used to initiate reactions in the absence of a solvent, can lead to higher yields, shorter reaction times, and simpler purification procedures. mdpi.com

Table 1: Comparison of Solvents in the Enzymatic Synthesis of a Nicotinamide Derivative nih.gov

| Solvent | Log P Value | Product Yield (%) | Green Classification |

|---|---|---|---|

| tert-Amyl alcohol | 1.3 | 86.2 | Greener Alternative |

| Isopropanol | 0.05 | 85.5 | Acceptable |

| Acetonitrile | -0.34 | 84.7 | Less Desirable |

| Toluene | 2.73 | 55.6 | Hazardous |

| Methanol | -0.74 | 45.8 | Hazardous |

| Acetone | -0.24 | 35.4 | Acceptable |

| DMSO | -1.35 | ~0 | Less Desirable |

| DMF | -1.01 | ~0 | Hazardous |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. primescholars.com

To maximize atom economy in the synthesis of this compound, synthetic routes should prioritize addition and cycloaddition reactions over substitutions and eliminations, which inherently generate waste. For instance, a hypothetical high-economy route might involve the direct addition of ammonia and bromine to a nicotinonitrile precursor in a single step. In contrast, a route involving protecting groups, which are added and later removed, would have a poor atom economy. primescholars.com The development of catalytic processes that minimize the use of stoichiometric reagents is also crucial for improving atom economy and reducing waste. rsc.org

Process intensification can be achieved through advanced technologies like microwave-assisted synthesis and continuous flow chemistry, which offer significant advantages over traditional batch processing.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinolines (Pyridine Analogs) nih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 5-15 minutes |

| Product Yield | Moderate (e.g., 34-65%) | High to Excellent (e.g., 72-97%) |

| Energy Efficiency | Lower | Higher |

| Side Products | More likely | Minimized |

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product consistency and safety, especially for highly exothermic or hazardous reactions. acs.org

For the synthesis of nicotinamide derivatives, continuous-flow microreactors have been shown to reduce reaction times from 24 hours in a batch reactor to just 35 minutes, while also increasing the product yield. nih.gov This approach allows for efficient scaling, reduces waste, and enables the integration of multiple reaction and purification steps into a single, automated process. acs.orgmdpi.com

Table 3: Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis of a Nicotinamide Derivative nih.gov

| Parameter | Batch Reactor (Shaker) | Continuous-Flow Microreactor |

|---|---|---|

| Reaction Time | 24 hours | 35 minutes |

| Product Yield | Good | Significantly Improved |

| Process Control | Limited | Precise |

| Scalability | Difficult | Straightforward ("Scale-out") |

| Safety | Lower | Higher |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and environmentally friendly alternative to traditional chemical catalysis. rsc.org Enzymes operate under mild conditions of temperature and pressure, exhibit high chemo-, regio-, and stereoselectivity, and can eliminate the need for functional group protection and deprotection steps. rsc.orgresearchgate.net

In the context of nicotinamide derivatives, lipases such as Novozym® 435 from Candida antarctica have been successfully used to catalyze their synthesis with high yields. nih.govrsc.org Chemoenzymatic synthesis, which combines enzymatic and chemical steps, provides a versatile strategy for producing complex molecules. nih.govdntb.gov.ua For example, a chemoenzymatic route could be envisioned for this compound where an enzyme selectively brominates the pyridine ring of a nicotinamide precursor, followed by a chemical step to convert the amide to an imidamide. The use of nitrile hydratase enzymes also presents a green alternative for converting nitrile precursors into amides, a key step in many nicotinamide synthesis pathways. researchgate.net Research into biocatalytic routes for producing substituted pyridines from sustainable sources is an active area that could provide novel pathways for precursors to this compound. ukri.org

Chemical Reactivity and Mechanistic Investigations of 6 Bromonicotinimidamide Hydrochloride

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom on the pyridine (B92270) ring is susceptible to nucleophilic substitution, where a nucleophile replaces the bromide ion.

Given that the bromine is attached to an aromatic ring, the substitution is likely to proceed through a nucleophilic aromatic substitution (SNAr) mechanism rather than a direct SN2 reaction. The SNAr mechanism typically involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.

Elimination of the leaving group: The bromide ion is expelled, and the aromaticity of the pyridine ring is restored.

The presence of the nitrogen atom in the pyridine ring can influence the regioselectivity of this attack.

A variety of nucleophiles could potentially be employed in substitution reactions with 6-bromonicotinimidamide (B1602117) hydrochloride.

Amines: Primary and secondary amines are expected to react to form the corresponding 6-amino-substituted nicotinimidamides.

Thiols: Thiolates (the conjugate bases of thiols) are generally excellent nucleophiles and would be expected to displace the bromide to form 6-thioether-substituted nicotinimidamides.

The reactivity would be influenced by the nucleophilicity of the attacking species and the reaction conditions (e.g., solvent, temperature, and presence of a base).

For nucleophilic aromatic substitution, the position of substitution is directed by the leaving group. In this case, the substitution would occur exclusively at the C-6 position where the bromine atom is located. As the carbon atom at the site of substitution is sp2-hybridized and the intermediate is planar, there are no stereochemical consequences at this position.

Reactivity of the Imidamide Functional Group

The imidamide functional group possesses its own characteristic reactivity.

Acidic Conditions: Under acidic conditions, the imidamide can be hydrolyzed to the corresponding carboxylic acid (6-bromonicotinic acid) and ammonia (B1221849). The reaction is typically initiated by the protonation of one of the nitrogen atoms, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Basic Conditions: In the presence of a strong base, the imidamide can be hydrolyzed to the corresponding carboxylate salt and ammonia. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

The imidamide functional group can potentially undergo transamidation reactions, where an incoming amine displaces the existing amino group. This type of reaction would likely require elevated temperatures or catalysis. Condensation reactions with other functional groups are also conceivable, depending on the specific reagents and reaction conditions employed.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on a pyridine ring is significantly more challenging than on benzene. The ring nitrogen acts as a strong deactivating group by inductively withdrawing electron density, making the ring less nucleophilic. Furthermore, under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic attack. nih.govnih.gov

In 6-Bromonicotinimidamide hydrochloride, the pyridine ring is substituted with two electron-withdrawing groups: a bromine atom and an imidamide hydrochloride group.

Pyridine Nitrogen: Deactivates the entire ring, especially the ortho (C2, C6) and para (C4) positions, making substitution at the meta positions (C3, C5) more favorable. nih.govresearchgate.net

Bromo Group (C6): Halogens are deactivating via a strong inductive (-I) effect but are ortho- and para-directing due to a weaker resonance (+M) effect where their lone pairs can donate electron density to the ring. libretexts.orgwikipedia.org In this molecule, it would direct incoming electrophiles to the C5 position (ortho).

Imidamide Hydrochloride Group (C3): The protonated imidamide group, -[C(=NH2+)NH2], is strongly deactivating due to its positive charge and inductive electron withdrawal. Such groups are typically meta-directors. wikipedia.orglibretexts.org It would direct incoming electrophiles to the C5 position (meta).

| Substituent | Position | Electronic Effect | Directing Influence |

| Pyridine Nitrogen | 1 | Strong Deactivator (-I) | Meta (to C3, C5) |

| Bromo | 6 | Deactivator (-I > +M) | Ortho, Para (to C5) |

| Imidamide HCl | 3 | Strong Deactivator (-I) | Meta (to C5) |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful and versatile synthetic methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For electron-deficient heteroaryl halides like this compound, these reactions provide a highly effective pathway for molecular derivatization at the C-Br bond, a transformation that is difficult to achieve through classical methods. The palladium-catalyzed Suzuki, Sonogashira, and Heck reactions are particularly prominent in this context. wikipedia.orgwikipedia.orgorganic-chemistry.org

Suzuki, Sonogashira, and Heck Coupling with this compound

While specific documented examples for this compound are scarce, its reactivity can be reliably inferred from extensive studies on other 6-bromopyridine derivatives. The C6-Br bond is a prime site for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org It is a widely used method for creating biaryl structures. For a substrate like this compound, the reaction would yield 6-aryl- or 6-heteroarylnicotinimidamide derivatives. The electron-deficient nature of the pyridine ring generally facilitates the oxidative addition step, making such substrates good candidates for this reaction. nih.gov

Table 1: Exemplar Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60% | mdpi.com |

| 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | H₂O/Isopropanol | 95% | researchgate.net |

| 2-Bromo-3-aminopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 92% | acs.org |

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method allows for the direct installation of an alkynyl group at the C6 position of the pyridine ring, leading to the formation of 6-alkynylnicotinimidamides. These products are valuable intermediates for further synthetic elaborations. Mild reaction conditions and tolerance of various functional groups make this reaction highly applicable. organic-chemistry.orgmdpi.com

Table 2: Exemplar Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Aryl Bromide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Yield | Reference |

| 4-Bromoiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 95% | wikipedia.org |

| 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 96% | libretexts.org |

| 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd(acac)₂ / CuI | K₃PO₄ | DMSO | 89% | organic-chemistry.org |

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would attach a vinyl group to the C6 position of the pyridine ring. The reaction typically requires a palladium catalyst and a base to neutralize the hydrogen halide formed during the reaction. The regioselectivity of the addition to the alkene is primarily controlled by sterics. libretexts.org

Table 3: Exemplar Conditions for Heck Coupling of Aryl Halides

| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Yield | Reference |

| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 95% | nih.gov |

| 4-Bromoacetophenone | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 98% | wikipedia.org |

| 1-Iodo-4-nitrobenzene | n-Butyl acrylate | PdCl₂(PCy₃)₂ | NaOAc | DMA | 94% | organic-chemistry.org |

Catalytic Systems and Ligand Design for Enhanced Reactivity

The success of transition metal-catalyzed cross-coupling reactions, especially with challenging substrates like electron-deficient heteroaryl halides, is highly dependent on the choice of the catalytic system. The nature of the ligand coordinated to the palladium center is particularly crucial as it influences the catalyst's stability, solubility, and reactivity throughout the catalytic cycle. researchgate.net

For substrates like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is the initial and often rate-determining step. The design of ligands aims to facilitate this step and the subsequent transmetalation and reductive elimination steps.

Key Ligand Classes and Their Roles:

Triphenylphosphine (PPh₃): A common, versatile, and relatively inexpensive ligand used in many standard cross-coupling protocols. It provides moderate stability and activity suitable for many aryl bromides and iodides. organic-chemistry.org

Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and biaryl phosphines (e.g., SPhos, XPhos, RuPhos) have proven to be highly effective for coupling less reactive aryl halides (including chlorides) and electron-poor systems. Their large steric bulk promotes the formation of monoligated, highly reactive L₁Pd(0) species, which accelerates oxidative addition. acs.org Their strong electron-donating character increases the electron density on the palladium center, further facilitating the cleavage of the carbon-halogen bond. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability often translates to longer catalyst lifetimes and resistance to decomposition at high temperatures. NHC-palladium complexes are highly active and can effectively catalyze the coupling of a wide range of substrates, including deactivated or sterically hindered aryl halides. libretexts.org

The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., Dioxane, Toluene, DMF) is also critical for optimizing reaction conditions, ensuring solubility of the reagents, and facilitating the transmetalation step, particularly in Suzuki-Miyaura reactions. nih.govscirp.org

Table 4: Common Ligands for Palladium-Catalyzed Cross-Coupling Reactions

| Ligand Type | Example(s) | Key Characteristics | Typical Application |

| Triarylphosphine | PPh₃, P(o-tol)₃ | Moderately electron-rich, stable | General purpose for aryl iodides/bromides |

| Dialkylbiarylphosphine | SPhos, XPhos, RuPhos | Very bulky, strongly electron-donating | Challenging substrates (aryl chlorides, electron-poor systems) |

| Trialkylphosphine | PCy₃, P(t-Bu)₃ | Bulky, strongly electron-donating | Activation of unreactive C-X bonds |

| N-Heterocyclic Carbene (NHC) | IPr, SIMes | Strong σ-donor, thermally stable | Broad substrate scope, high catalyst stability |

Strategic Derivatization and Analog Development from 6 Bromonicotinimidamide Hydrochloride

Design Principles for Novel Nicotinic Acid Derivatives

The design of novel derivatives originating from the nicotinic acid scaffold, such as those accessible from 6-bromonicotinimidamide (B1602117) hydrochloride, is a multifaceted process guided by established medicinal chemistry principles. A primary objective is often the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties. The pyridine (B92270) core is a well-recognized pharmacophore present in numerous biologically active compounds, and its substitution pattern significantly influences molecular interactions with biological targets.

Key design strategies for derivatives of 6-bromonicotinimidamide hydrochloride include:

Isosteric and Bioisosteric Replacements: The bromine atom at the 6-position is a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. Replacing the bromine with different substituents allows for the modulation of steric, electronic, and lipophilic properties. For instance, the introduction of aryl or heteroaryl groups can facilitate π-π stacking interactions with protein targets, while smaller functional groups can probe specific pockets within a binding site.

Scaffold Hopping: In some instances, the entire pyridine ring can be replaced by other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property. However, derivatization of the existing scaffold is a more common and direct approach.

The ultimate goal of these design principles is to generate a library of compounds with diverse physicochemical properties, thereby increasing the probability of identifying molecules with desired biological activities.

Synthesis of Pyridine-Based Heterocyclic Systems

The this compound scaffold is a valuable starting material for the synthesis of more complex pyridine-based heterocyclic systems. The presence of both a reactive halogen and a nucleophilic/electrophilic imidamide group allows for a variety of cyclization strategies.

The synthesis of fused and bridged ring systems from this compound can be envisioned through intramolecular cyclization reactions. While specific examples starting from this exact compound are not extensively documented in publicly available literature, general synthetic strategies for related 6-halopyridine derivatives can be extrapolated. Palladium-catalyzed intramolecular C-N or C-C bond formation is a powerful tool for constructing fused rings. For instance, if a suitable nucleophilic side chain were introduced at the 5-position or on the imidamide nitrogen, an intramolecular Heck or Buchwald-Hartwig reaction could lead to the formation of a new ring fused to the pyridine core.

Bridged systems represent a greater synthetic challenge due to the introduction of ring strain. google.com Their synthesis often requires multi-step sequences and carefully designed precursors. google.com

The imidamide functional group of this compound is a key player in the incorporation of additional heteroatoms to form new heterocyclic rings. A documented example of this is the synthesis of fluorine-containing pyrimidine (B1678525) compounds. In a specific synthetic protocol, this compound is reacted with a fluorinated propene derivative in a two-phase system of diethyl ether and water, with sodium hydroxide (B78521) serving as a hydrogen halide-trapping agent. This reaction results in the formation of a pyrimidine ring, demonstrating the utility of the imidamide moiety in constructing new heterocyclic systems containing additional nitrogen atoms.

The general reaction scheme can be represented as:

This transformation highlights a practical application of this compound as a building block for more complex heterocyclic structures. The reaction conditions for this synthesis are summarized in the table below.

| Parameter | Value |

| Solvent | Diethyl ether / Water |

| Base | 5N Sodium Hydroxide |

| Reaction Time | 19.5 hours |

| Reactants | This compound, 1,3,3,3-tetrafluoro-1-methoxy-2-trifluoromethyl-1-propene |

Table 1: Reaction conditions for the synthesis of a fluorine-containing pyrimidine from this compound.

Development of Conformationally Constrained Analogs

The development of conformationally constrained analogs is a widely used strategy in medicinal chemistry to improve the affinity and selectivity of a ligand for its target receptor. By reducing the number of accessible conformations, the entropic penalty of binding is minimized, which can lead to a more favorable binding free energy. For a molecule like this compound, conformational restriction could be achieved by introducing cyclic structures or rigid linkers that lock the relative orientation of the pyridine ring and the imidamide group.

While specific examples of conformationally constrained analogs derived directly from this compound are not readily found in the literature, general approaches can be considered. These include:

Cyclization: Introducing a bridge between the pyridine ring and the imidamide group would create a rigid bicyclic or polycyclic system.

Introduction of Bulky Groups: The strategic placement of sterically demanding substituents can restrict bond rotation and favor a particular conformation.

Incorporation into Macrocycles: Incorporating the this compound motif into a larger macrocyclic structure would significantly reduce its conformational flexibility.

The design and synthesis of such analogs often require sophisticated synthetic methodologies and computational modeling to predict the preferred conformations and their potential interactions with biological targets.

Combinatorial and Parallel Synthesis Approaches for Derivative Libraries

Combinatorial and parallel synthesis techniques are essential for the rapid generation of large libraries of related compounds for high-throughput screening. The structure of this compound is well-suited for such approaches. The bromine atom at the 6-position can be functionalized using a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) with a diverse set of building blocks. Simultaneously, the imidamide group can be reacted with a range of reagents to introduce further diversity.

A hypothetical parallel synthesis scheme could involve:

Plate-Based Synthesis: A 96-well plate format could be used to carry out the reactions.

Step 1: Cross-Coupling: An array of boronic acids could be reacted with this compound in each well under Suzuki coupling conditions to generate a library of 6-aryl or 6-heteroaryl nicotinimidamides.

Step 2: Imidamide Modification: A second set of reagents could then be added to each well to modify the imidamide functionality, for example, through reaction with different anhydrides or isocyanates.

Role As a Key Building Block and Intermediate in Complex Organic Synthesis

Utilization in Multi-Step Total Synthesis Strategies

While specific examples of the total synthesis of complex natural products directly employing 6-bromonicotinimidamide (B1602117) hydrochloride are not prominently featured in widely accessible scientific literature, its structural components are analogous to intermediates used in the synthesis of various alkaloids and other biologically active compounds. The bromopyridine moiety is a common feature in many complex natural products, and synthetic strategies often involve the late-stage functionalization of such a core. The presence of the imidamide group offers a latent functionality that can be unmasked or transformed at a crucial step in a synthetic sequence.

Precursor for Advanced Pharmaceutical Intermediates (Research Perspective)

From a research perspective, 6-bromonicotinimidamide hydrochloride is a promising precursor for advanced pharmaceutical intermediates. The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The ability to functionalize the 6-position via the bromine atom allows for the exploration of structure-activity relationships by introducing various aryl, alkyl, or other groups. The imidamide functionality can be a precursor to other nitrogen-containing heterocycles or can be hydrolyzed to the corresponding amide or carboxylic acid, further expanding the diversity of potential drug candidates.

Table 2: Potential Transformations and Applications

| Functional Group | Potential Reactions | Resulting Structures | Potential Therapeutic Areas |

| 6-Bromo | Suzuki, Stille, Buchwald-Hartwig, Sonogashira couplings | Bi-aryl compounds, substituted pyridines | Oncology, CNS disorders, infectious diseases |

| 3-Imidamide | Cyclization with bifunctional reagents, hydrolysis, reduction | Fused heterocyclic systems, amides, amines | Varied, depending on the final structure |

Synthetic Utility in the Construction of Natural Product Analogs

The synthesis of natural product analogs is a critical component of drug discovery, aiming to improve the potency, selectivity, or pharmacokinetic properties of a parent compound. This compound can serve as a key building block for creating analogs of natural products that contain a substituted pyridine core. By leveraging the reactivity of the bromine atom, chemists can introduce modifications that are not present in the natural product, leading to novel compounds with potentially enhanced biological activity.

Application in Divergent Synthesis Pathways

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. The dual functionality of this compound makes it an ideal starting point for such pathways. For instance, initial reactions at the bromine atom can generate a series of 6-substituted intermediates. Each of these intermediates can then undergo a variety of transformations at the imidamide group, leading to a wide array of final products. This approach is highly efficient for exploring chemical space and identifying new bioactive molecules.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

No dedicated studies reporting quantum chemical calculations for 6-Bromonicotinimidamide (B1602117) hydrochloride were identified. Such calculations would typically involve methods like Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, and bond angles. Furthermore, electronic properties such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) have not been specifically reported for this compound.

While DFT studies have been conducted on related bromo-substituted pyridine (B92270) derivatives like 2,6-bis(bromo-methyl)pyridine and 2-bromo-3-hydroxy-6-methyl pyridine, the results are specific to those molecular structures and cannot be directly extrapolated to 6-Bromonicotinimidamide hydrochloride due to differences in substituents and their electronic effects. derpharmachemica.comresearchgate.net

Reaction Pathway Analysis and Transition State Modeling for Transformations Involving this compound

There is no available research detailing the reaction pathway analysis or transition state modeling for chemical transformations involving this compound. This type of computational study is crucial for understanding reaction mechanisms, identifying intermediates, and calculating activation energies. Such analyses would provide insights into the kinetics and thermodynamics of reactions where this compound acts as a reactant or precursor, but this information has not been published.

Prediction of Reactivity and Selectivity via DFT Studies

Specific DFT studies aimed at predicting the reactivity and selectivity of this compound are not present in the current body of scientific literature. DFT calculations are a powerful tool for creating molecular electrostatic potential (MESP) maps to identify electrophilic and nucleophilic sites, and for using conceptual DFT descriptors (like chemical hardness, softness, and electrophilicity index) to predict how the molecule will interact with other reagents. mdpi.com Although such studies exist for other functionalized pyridines, they have not been applied to the title compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are employed to explore the conformational landscape of a molecule over time, identifying stable conformers and the dynamics of their interconversion. These simulations also provide detailed insights into intermolecular interactions, such as hydrogen bonding patterns in different solvents or in the solid state. While MD simulations have been performed on nicotinamide (B372718) and its derivatives to study their interactions with biological macromolecules, similar analyses for this compound are not available. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 6 Bromonicotinimidamide Hydrochloride and Its Derivatives

High-Resolution NMR Spectroscopy (1D and 2D techniques)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 6-Bromonicotinimidamide (B1602117) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its molecular framework.

In a hypothetical ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring would exhibit distinct chemical shifts and coupling patterns. The proton at position 2, being adjacent to the electron-withdrawing amidinium group and the nitrogen atom, would likely appear at the most downfield position. The protons at positions 4 and 5 would also show characteristic shifts influenced by the bromine atom at position 6. The protons of the amidinium group (-C(=NH)NH₂) would be expected to appear as broad signals due to quadrupole effects and chemical exchange with the solvent.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbon of the amidinium group would have a characteristic chemical shift in the range of 150-160 ppm. The carbon atoms of the pyridine ring would show shifts influenced by the bromine and amidinium substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-Bromonicotinimidamide Hydrochloride (Note: These are predicted values and would need to be confirmed by experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 8.5 - 8.8 | 150 - 153 |

| 3 | - | 125 - 128 |

| 4 | 8.0 - 8.3 | 140 - 143 |

| 5 | 7.6 - 7.9 | 122 - 125 |

| 6 | - | 145 - 148 |

| Amidinium C | - | 155 - 158 |

| Amidinium NH | 9.0 - 9.5 (broad) | - |

| Amidinium NH₂ | 8.5 - 9.0 (broad) | - |

Mass Spectrometry (HRMS, LC-MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis. fda.gov High-Resolution Mass Spectrometry (HRMS) would be employed to accurately determine the mass of the protonated molecule [M+H]⁺ of 6-Bromonicotinimidamide, allowing for the unambiguous confirmation of its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be utilized to analyze the purity of the compound and to study its behavior in solution. nih.govnih.gov The coupling of liquid chromatography with mass spectrometry allows for the separation of the target compound from any impurities or degradation products prior to mass analysis.

The fragmentation pattern observed in the MS/MS spectrum would provide valuable structural information. Key fragmentation pathways for the [M+H]⁺ ion of 6-Bromonicotinimidamide would likely involve the loss of ammonia (B1221849) (NH₃) or the cleavage of the C-Br bond. The fragmentation of the pyridine ring would also produce characteristic ions. A detailed analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted HRMS Data and Major Fragments for 6-Bromonicotinimidamide (Note: These are predicted values and would need to be confirmed by experimental data.)

| Ion | Predicted m/z | Possible Formula |

| [M+H]⁺ | 214.9876 / 216.9855 | C₆H₇BrN₄ |

| [M+H - NH₃]⁺ | 197.9610 / 199.9590 | C₆H₄BrN₃ |

| [M+H - Br]⁺ | 136.0662 | C₆H₇N₄ |

| [C₅H₃BrN]⁺ | 157.9501 / 159.9481 | C₅H₃BrN |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. pmda.go.jp These techniques are particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amidinium group, typically in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the imidamide moiety would likely appear in the 1640-1680 cm⁻¹ region. Vibrations associated with the pyridine ring would be observed in the fingerprint region (below 1600 cm⁻¹), including C-C and C-N stretching modes. The C-Br stretching vibration would be expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound (Note: These are predicted values and would need to be confirmed by experimental data.)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (amidinium) | 3100 - 3400 | 3100 - 3400 |

| C=N stretch (imidamide) | 1640 - 1680 | 1640 - 1680 |

| Pyridine ring stretch | 1400 - 1600 | 1400 - 1600 |

| C-Br stretch | 500 - 600 | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.commdpi.com A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles. This would allow for an unambiguous confirmation of the molecular structure and its conformation in the solid state.

The crystal structure would also reveal details about the intermolecular interactions, such as hydrogen bonding between the amidinium group and the chloride counterion, as well as potential π-π stacking interactions between the pyridine rings. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Table 4: Hypothetical Crystallographic Data for this compound (Note: This is a hypothetical representation of the type of data obtained from an X-ray crystallography experiment.)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| R-factor | < 0.05 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. mhlw.go.jpnihs.go.jp The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the conjugated system of the brominated pyridine ring and the amidinium group.

The position and intensity of these absorption maxima (λmax) would be sensitive to the electronic nature of the substituents and the solvent polarity. The presence of the bromine atom and the amidinium group would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.

Table 5: Predicted UV-Visible Absorption Maxima (λmax) for this compound (Note: These are predicted values and would need to be confirmed by experimental data.)

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | 270 - 290 | 5,000 - 15,000 |

| n → π | 310 - 330 | 100 - 1,000 |

Applications in Chemical Biology and Medicinal Chemistry Research Non Clinical Focus

Development of Chemical Probes and Biosensors

In the field of chemical biology, 6-Bromonicotinimidamide (B1602117) hydrochloride is a useful starting material for the synthesis of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study that target's function in biological systems. nih.gov The bromine atom on the nicotinimidamide scaffold acts as a crucial synthetic handle, allowing for the covalent attachment of different chemical moieties through reactions like palladium-catalyzed coupling. nih.gov

This strategic modification is essential for optimizing a probe's properties. For instance, in the development of probes for the BET family of bromodomain proteins, a key design strategy involves extending a substituent from the 6-position of a core structure to improve selectivity and potency. nih.gov The bromine atom allows for the introduction of various groups that can access specific pockets of a target protein, thereby enhancing the affinity and selectivity of the probe. By attaching reporter groups such as fluorophores or biotin (B1667282) tags at this position, derivatives of 6-Bromonicotinimidamide hydrochloride can be transformed into tools for biosensing applications, allowing for the detection and quantification of target engagement in cells and biochemical assays.

Research on Ligand-Target Interactions in Biochemical Pathways

Understanding the intricate interactions between small molecules (ligands) and their protein targets is fundamental to drug discovery and chemical biology. frontiersin.orgnih.gov Derivatives synthesized from this compound are employed in research to elucidate these interactions and their roles in various biochemical pathways.

The nicotinamide (B372718) core structure is a well-established pharmacophore found in many enzyme inhibitors. Consequently, this compound serves as an excellent starting point for generating novel enzyme modulators. Researchers can systematically modify the scaffold to explore interactions within the binding sites of enzymes or receptors. chemimpex.comfrontiersin.org

A notable example is the development of inhibitors for AlkB homolog 2 (ALKBH2), a DNA demethylase. In these studies, nicotinamide derivatives were synthesized and evaluated, leading to the discovery of potent and selective inhibitors. nih.gov The process involves creating a series of related compounds to understand which chemical features are critical for binding and inhibition. The 6-bromo position on the pyridine (B92270) ring is an ideal site for such chemical diversification to probe the active site of a target enzyme like ALKBH2 or various cholinesterases. nih.govnih.gov

By selectively modulating the activity of a specific enzyme or receptor, chemical probes and inhibitors derived from scaffolds like this compound become powerful tools for dissecting complex cellular signaling pathways. Once a potent and selective modulator is developed, it can be introduced into cellular models to observe the downstream effects of inhibiting or activating its target. This allows researchers to connect the function of a single protein to broader biological processes, such as cell proliferation, differentiation, or apoptosis. For example, inhibitors of the BRD4 bromodomain, a member of the BET family, have been used to study its role in transcriptional regulation and its impact on cancer cell differentiation and inflammatory responses. nih.gov

Structure-Activity Relationship (SAR) Studies for Lead Compound Identification in Drug Discovery Research

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The 6-Bromonicotinamide scaffold is particularly well-suited for SAR exploration. The bromine atom serves as a convenient point for chemical modification, allowing medicinal chemists to synthesize a library of analogues with diverse substituents at the 6-position. chemimpex.comnih.gov

These libraries are then screened against a biological target to determine how changes in the substituent's size, shape, and electronic properties affect binding affinity and functional activity. nih.govnih.gov For example, in the optimization of bromodomain inhibitors, replacing a bromine atom with various sulfonamide groups led to a significant improvement in activity against the BRD4 protein. nih.gov This systematic approach helps to build a detailed map of the chemical space around the target's binding site, guiding the rational design of more potent and selective lead compounds. nih.govmdpi.com

Below is a representative table illustrating SAR data from a study on BRD4 inhibitors, demonstrating how modifications on a core structure impact inhibitory activity.

| Compound ID | Modification | Target | IC50 (µM) |

| Parent Compound | N/A | BRD4 | >10 |

| Derivative 1 | 2,4,5-trimethoxybenzoyl | BRD4 | 0.427 nih.gov |

| Derivative 2 | Dimethylamino group | BRD4 | Enhanced Activity researchgate.net |

| Derivative 3 | Alkoxy group | BRD4 | Enhanced Activity researchgate.net |

This table is illustrative of SAR data and is based on findings for related N6-benzoyladenine derivatives, demonstrating the principles of SAR.

Role in High-Throughput Screening Libraries for Academic Discovery

High-Throughput Screening (HTS) is a key technology in modern drug discovery that involves the rapid, automated testing of large numbers of compounds to identify "hits"—molecules that modulate the activity of a biological target. While this compound itself may not be a primary screening compound, its role as a versatile chemical building block makes it highly valuable for the construction of HTS libraries. chemimpex.com

Academic and industrial screening collections are built to maximize chemical diversity. Starting from a core scaffold like 6-bromonicotinamide, chemists can generate hundreds or thousands of unique derivatives by applying a range of chemical reactions at the bromo-position. This creates a focused library of related compounds that can be used to screen for activity against a wide array of biological targets, from enzymes to receptors. The inclusion of such derivative libraries increases the probability of finding novel hit compounds that can serve as starting points for drug discovery programs or as tools for fundamental biological research. chemimpex.com

Sustainable Synthesis Approaches and Process Optimization

Adherence to Green Chemistry Principles in Synthetic Route Design

Designing a synthetic pathway for 6-Bromonicotinimidamide (B1602117) hydrochloride that aligns with green chemistry principles requires a multi-faceted approach, targeting waste reduction, energy conservation, and the use of safer, renewable materials.

A primary goal in the sustainable synthesis of 6-Bromonicotinimidamide hydrochloride is the prevention and minimization of waste. Traditional multi-step syntheses often generate significant waste streams, which can be mitigated through process optimization and the use of high-yield, atom-economical reactions. For instance, in the synthesis of related nicotinamide (B372718) derivatives, green metrics such as the E-factor (kg of waste per kg of product) and process mass intensity (PMI) are used to evaluate the environmental footprint of a process. nih.gov A biocatalytic approach for nicotinamide derivatives has demonstrated an E-factor of 23.39, highlighting a tangible target for waste reduction. nih.gov The ideal synthesis of this compound would involve a streamlined process with minimal protection and deprotection steps, thereby reducing the number of reagents used and waste generated.

The table below illustrates a comparative analysis of green metrics for different synthetic approaches to related compounds, providing a benchmark for the sustainable synthesis of this compound.

| Metric | Traditional Synthesis (Hypothetical) | Biocatalytic Synthesis of Nicotinamide Derivative nih.gov |

| E-Factor | >100 | 23.39 |

| Atom Economy | <50% | 84.76% |

| Process Mass Intensity | >101 | 24.49 |

| Reaction Mass Efficiency | <40% | 54.20% |

This table provides hypothetical data for a traditional synthesis to illustrate the potential improvements offered by green chemistry approaches.

Energy efficiency is a cornerstone of green synthetic design. This can be achieved by conducting reactions at ambient temperature and pressure, thereby reducing the energy consumption associated with heating, cooling, and high-pressure equipment. Microwave-assisted synthesis and continuous-flow microreactors are innovative technologies that can significantly enhance energy efficiency. rsc.orgnih.gov For example, the synthesis of nicotinamide derivatives in continuous-flow microreactors has been shown to dramatically reduce reaction times from 24 hours to just 35 minutes at a mild temperature of 50°C, leading to substantial energy savings. nih.govrsc.org Applying such technologies to the synthesis of this compound could lead to similar improvements in energy efficiency.

The selection of solvents and starting materials plays a crucial role in the sustainability of a synthetic process. Whenever feasible, renewable feedstocks should be utilized. For instance, the bio-based solvent Cyrene, derived from cellulose, is a promising green alternative to petroleum-based dipolar aprotic solvents like DMF and NMP, which are commonly used in organic synthesis. mdpi.com The use of environmentally benign solvents, such as water or ethanol, or conducting reactions under solvent-free conditions, further enhances the green profile of the synthesis. ijarsct.co.inresearchgate.net In the context of this compound, replacing traditional volatile organic solvents with greener alternatives in steps such as the formation of the pyridine (B92270) ring or the final amidination would be a key objective.

Future Research Directions and Outlook

Exploration of New Reactivity Modes for 6-Bromonicotinimidamide (B1602117) Hydrochloride

The inherent reactivity of the bromopyridine core is a cornerstone for future synthetic explorations. While classical cross-coupling reactions are established, the frontier lies in developing and applying novel catalytic systems to forge new types of chemical bonds.

Key areas of focus will include:

Photocatalysis: Visible-light photocatalysis offers a powerful and green method for chemical synthesis. Future work will likely explore the use of photocatalysts to enable previously challenging transformations of 6-Bromonicotinimidamide hydrochloride, such as direct C-H functionalization at other positions of the pyridine (B92270) ring or novel coupling reactions under mild conditions.

Dual Catalysis: Combining transition metal catalysis with other catalytic modes, such as photoredox or enzymatic catalysis, can unlock unique reactivity. This could lead to the development of one-pot reactions to build complex molecules from the this compound scaffold with high efficiency and selectivity.

Novel Coupling Partners: Research will move beyond standard boronic acids and amines in Suzuki and Buchwald-Hartwig couplings, respectively. The exploration of organosilicon, organoboron, and other organometallic reagents as coupling partners will expand the diversity of molecules that can be synthesized from this starting material.

| Potential Reaction Type | Catalyst System | Anticipated Bond Formation |

| Suzuki-Miyaura Coupling | Palladium-based catalysts | C-C |

| Buchwald-Hartwig Amination | Palladium or Copper catalysts | C-N |

| Sonogashira Coupling | Palladium/Copper catalysts | C-C (alkyne) |

| Visible-Light Photocatalysis | Iridium or Ruthenium complexes | C-H, C-C, C-X |

Design of Advanced Multifunctional Derivatives

The structure of this compound is well-suited for the design of sophisticated, multifunctional molecules. By strategically modifying the core structure, researchers can develop derivatives with tailored properties for a range of applications.

Future designs may include:

Bifunctional Molecules: The compound can serve as a precursor to Proteolysis Targeting Chimeras (PROTACs) or molecular glues. One part of the molecule could be designed to bind to a target protein, while the other recruits cellular machinery to degrade or modulate the protein's function.

Molecular Probes: By attaching fluorescent dyes or affinity tags through the bromine position, derivatives can be created to act as chemical probes for studying biological systems. These probes can help in identifying new drug targets and understanding cellular processes. nih.gov

Conjugates for Targeted Delivery: The imidamide group or the pyridine nitrogen can be functionalized to link the molecule to antibodies, peptides, or other delivery vectors. This strategy is crucial for developing targeted therapeutics that deliver a payload specifically to diseased cells, minimizing side effects.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is a major trend in the chemical and pharmaceutical industries. nih.gov this compound is an ideal candidate for integration into these modern synthesis platforms.

Key advantages and research directions include:

Enhanced Safety and Scalability: Flow chemistry allows for the safe handling of hazardous reagents and intermediates in a closed system, with precise control over reaction conditions like temperature and pressure. nih.gov This makes scaling up the synthesis of derivatives safer and more efficient. nih.gov

Automated Library Synthesis: Integrating flow reactors with automated control systems and purification units enables the rapid synthesis of large libraries of related compounds. beilstein-journals.org This high-throughput approach can accelerate the discovery of new drug candidates and materials by systematically exploring chemical space around the this compound core. nih.gov

Multi-step Telescoped Synthesis: Future research will focus on developing "telescoped" syntheses where multiple reaction steps are performed sequentially in a continuous flow without isolating intermediates. beilstein-journals.org This significantly reduces waste, time, and cost, representing a more sustainable approach to chemical manufacturing. nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Challenging, requires larger vessels | Easier, run for longer time |

| Safety | Higher risk with exothermic reactions | Improved heat transfer, smaller volumes |

| Control | Less precise temperature/mixing control | Precise control over parameters |

| Automation | Difficult to fully automate | Readily integrated with robotics |

Interdisciplinary Research with Materials Science and Nanotechnology

The unique electronic and structural properties of the pyridine ring system open up opportunities for interdisciplinary research, bridging organic synthesis with materials science and nanotechnology.

Potential applications include:

Organic Electronics: Pyridine-containing molecules are often used in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. Derivatives of this compound could be investigated as new components in these devices, potentially tuning their electronic properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine and imidamide groups can act as ligands to coordinate with metal ions, forming highly porous structures known as MOFs. These materials have applications in gas storage, catalysis, and sensing.

Functionalized Nanomaterials: The compound can be used to functionalize the surface of nanoparticles (e.g., gold, silica), imparting specific chemical properties. Such modified nanomaterials could be used in biomedical imaging, diagnostics, or as novel catalysts.

Expanding Applications in Targeted Chemical Biology Tools

Chemical biology utilizes small molecules to study and manipulate biological systems. nih.gov The structural features of this compound make it an attractive starting point for developing sophisticated chemical tools to probe biological functions. nih.gov

Future research will likely focus on:

Covalent Inhibitors: The bromopyridine moiety can potentially act as a reactive handle for covalent modification of specific amino acid residues (like cysteine) in proteins. This can lead to the development of highly potent and selective enzyme inhibitors.

Fragment-Based Drug Discovery: The core molecule can be used as a "fragment" in screening campaigns to identify initial binding interactions with protein targets. Hits from these screens can then be elaborated into more potent lead compounds.

Allosteric Modulators: Instead of targeting the active site of an enzyme, derivatives can be designed to bind to allosteric sites—secondary locations on a protein that regulate its activity. nih.gov This can offer a more subtle and targeted way to control protein function.

Concluding Remarks

Summary of Academic Contributions and Research Potential

Currently, there are no specific academic publications or patents that detail the synthesis, characterization, or application of 6-Bromonicotinimidamide (B1602117) hydrochloride. The academic contribution of this specific compound to the field of chemistry and pharmacology remains to be established.

However, the structural features of 6-Bromonicotinimidamide hydrochloride suggest significant research potential. The presence of a bromine atom at the 6-position of the pyridine (B92270) ring offers a versatile handle for a variety of synthetic transformations. This could allow for the creation of a diverse library of novel nicotinimidamide derivatives through cross-coupling reactions, nucleophilic substitutions, and other functional group interconversions.

The imidamide functional group itself is a bioisostere of the more common amide group found in nicotinamide (B372718), and it is known to influence the pharmacokinetic and pharmacodynamic properties of molecules. Research into this compound could, therefore, contribute to a deeper understanding of structure-activity relationships within this class of compounds. The potential for this compound to serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications is a significant area for future investigation.

Broadening the Horizon of Nicotinamide Chemistry through this compound Studies

The study of this compound has the potential to significantly broaden the horizons of nicotinamide chemistry. Nicotinamide and its derivatives are fundamental in various biological processes, and the introduction of a halogenated imidamide at the 3-position of the pyridine ring opens up new avenues for chemical and biological exploration.

Investigations into the reactivity of the bromine atom and the imidamide group in this compound could lead to the development of novel synthetic methodologies. For instance, the development of efficient and selective reactions at this position could be of great interest to synthetic chemists.

From a medicinal chemistry perspective, this compound could serve as a scaffold for the design of novel inhibitors of enzymes that utilize nicotinamide adenine (B156593) dinucleotide (NAD+) or for the development of probes to study NAD+-dependent pathways. The exploration of its biological activity could uncover new therapeutic opportunities in areas such as oncology, neurodegenerative diseases, and metabolic disorders, where nicotinamide metabolism plays a crucial role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.